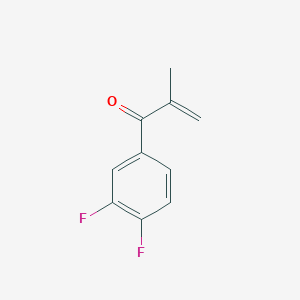

1-(3,4-Difluorophenyl)-2-methyl-2-propenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Difluorophenyl)-2-methyl-2-propenone: is an organic compound characterized by the presence of a difluorophenyl group attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)-2-methyl-2-propenone can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired propenone compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the propenone to alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 1-(3,4-Difluorophenyl)-2-methyl-2-propenone is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which are valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential as anti-inflammatory and anticancer agents .

Industry: The compound is utilized in the production of agrochemicals, where it acts as a precursor to active ingredients in pesticides and herbicides. Additionally, it is used in the manufacture of specialty polymers and coatings .

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-2-methyl-2-propenone involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors, leading to therapeutic effects. For example, its derivatives may inhibit key enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

- 1-(2,4-Difluorophenyl)-2-methyl-2-propenone

- 1-(3,4-Difluorophenyl)-2-propanone

- 1-(3,4-Difluorophenyl)-2-butanone

Comparison: 1-(3,4-Difluorophenyl)-2-methyl-2-propenone is unique due to its specific substitution pattern and the presence of the propenone moiety. This structure imparts distinct reactivity and properties compared to its analogs. For instance, the position of the fluorine atoms can significantly influence the compound’s electronic properties and reactivity in chemical reactions .

Biological Activity

1-(3,4-Difluorophenyl)-2-methyl-2-propenone, a compound with notable biological activities, has been the subject of various studies focusing on its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a difluorophenyl group attached to a propenone moiety, which is significant for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

In vitro assays have shown that the compound exhibits IC50 values in the micromolar range against these cell lines, indicating potent anticancer activity. For instance, one study reported an IC50 value of approximately 0.5 µM against HeLa cells .

The mechanism through which this compound exerts its cytotoxic effects appears to involve:

- Induction of Apoptosis: The compound triggers apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction.

- Inhibition of Cell Proliferation: It inhibits cell cycle progression through modulation of key regulatory proteins involved in cell division .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of fluorine atoms in the phenyl ring enhances the compound's potency. Variations in substituents on the phenyl ring can significantly alter biological activity. For example:

| Compound Variant | IC50 (µM) | Observations |

|---|---|---|

| 1-(3-Fluorophenyl)-2-methyl-2-propenone | 0.8 | Moderate activity |

| 1-(4-Fluorophenyl)-2-methyl-2-propenone | 1.5 | Lower activity compared to this compound |

| 1-(3,4-Dichlorophenyl)-2-methyl-2-propenone | 0.3 | Higher activity due to electron-withdrawing effect |

This table illustrates how different substitutions can impact the efficacy of similar compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Study on HepG2 Cells: A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

- Methodology: Cells were treated with varying concentrations of the compound for 24 hours.

- Results: The study found a dose-dependent decrease in cell viability with an IC50 value of approximately 0.6 µM.

- Combination Therapy Research: Another investigation explored the effects of combining this compound with standard chemotherapeutics like doxorubicin. The results indicated synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-2-methylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWBYVVVLSVTHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C1=CC(=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.